molecular formula C17H16O3 B3405889 2'-Hydroxy-5'-methyl-2-methoxychalcone CAS No. 1632119-65-3

2'-Hydroxy-5'-methyl-2-methoxychalcone

Cat. No. B3405889
CAS RN: 1632119-65-3
M. Wt: 268.31 g/mol
InChI Key: VDPFEWCCQGZHGE-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Hydroxy-5’-methyl-2-methoxychalcone is a unique chemical compound with the empirical formula C17H16O3 . It has a molecular weight of 268.31 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of chalcones and their derivatives has been an area of great interest in recent years . Chalcones are structurally diverse group of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-5’-methyl-2-methoxychalcone is characterized by two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . The SMILES string for this compound is COc1ccccc1\C=C\C(=O)c2cc©ccc2O .


Chemical Reactions Analysis

Chalcones are known to exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity and mutagenic properties . The α,β-unsaturated carbonyl system in chalcones makes them biologically active .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Hydroxy-5’-methyl-2-methoxychalcone include its empirical formula (C17H16O3), molecular weight (268.31), and its SMILES string (COc1ccccc1\C=C\C(=O)c2cc©ccc2O) .

Mechanism of Action

While the specific mechanism of action for 2’-Hydroxy-5’-methyl-2-methoxychalcone is not explicitly mentioned in the search results, chalcones in general are known to induce the NF-κB pathway .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

While specific future directions for 2’-Hydroxy-5’-methyl-2-methoxychalcone are not explicitly mentioned in the search results, chalcones in general continue to show promise for new drug investigations . They are active lead molecules in medicinal chemistry for the discovery of new drugs .

properties

CAS RN

1632119-65-3

Product Name

2'-Hydroxy-5'-methyl-2-methoxychalcone

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(E)-1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O3/c1-12-7-9-15(18)14(11-12)16(19)10-8-13-5-3-4-6-17(13)20-2/h3-11,18H,1-2H3/b10-8+

InChI Key

VDPFEWCCQGZHGE-CSKARUKUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2OC

SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OC

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.